2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate 2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17234820
InChI: InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+
SMILES:
Molecular Formula: C21H12Br3N3O5
Molecular Weight: 626.0 g/mol

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate

CAS No.:

Cat. No.: VC17234820

Molecular Formula: C21H12Br3N3O5

Molecular Weight: 626.0 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate -

Specification

Molecular Formula C21H12Br3N3O5
Molecular Weight 626.0 g/mol
IUPAC Name [2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Standard InChI InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+
Standard InChI Key RBUNTSOSNVYDFV-OPEKNORGSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Introduction

2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is a synthetic organic compound notable for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including bromine atoms, a hydrazone moiety, and a benzoate ester, which contribute to its chemical reactivity and biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H12Br3N3O5
Molecular Weight626.0 g/mol
Hydrogen Bond Donor1
Hydrogen Bond Acceptor5
Rotatable Bond Count11

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with brominated phenolic compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to confirm the structure and purity of the synthesized compound.

Computational Studies

Computational chemistry techniques, particularly Density Functional Theory (DFT), are often used to predict the electronic properties and stability of such compounds. Studies have shown that DFT can effectively model the molecular geometry and predict spectroscopic properties.

Table 2: Computational Findings

MethodologyFindings
DFTAccurate geometry prediction
NBO AnalysisInsight into electronic structure
Thermodynamic PropertiesGibbs free energy changes calculated

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator